methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Overview
Description
Methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and a glycylamino group attached to a methylbenzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and stability. The glycylamino group may play a role in the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate: Similar structure with a different position of the fluorine atom.
Methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate: Contains an additional chlorine atom.
Methyl 3-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate: Variation in the position of the methyl group on the benzoate ring.
Uniqueness
Methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its binding affinity and selectivity, while the methylsulfonyl group can improve its solubility and stability.
Properties
IUPAC Name |
methyl 3-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-12-15(18(23)26-2)8-5-9-16(12)20-17(22)11-21(27(3,24)25)14-7-4-6-13(19)10-14/h4-10H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCELXEYJKIQYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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